molecular formula C19H22N2O3S B4676933 N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B4676933
M. Wt: 358.5 g/mol
InChI Key: RFXIEASMONBENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea, also known as Compound 25, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiourea derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and protein kinase C (PKC), which are involved in cell proliferation and inflammation. In addition, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 has been shown to exhibit various biochemical and physiological effects in cancer cells and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-proliferative effects. In addition, it has been shown to reduce inflammation and oxidative stress in animal models, which may be beneficial in various diseases such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 is its potential therapeutic applications in various fields. It has been shown to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and animal models, and may have potential as a therapeutic agent. However, one of the limitations of N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25. One potential direction is to investigate its potential as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of more soluble analogs of N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 may improve its pharmacological properties and increase its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 is a synthetic compound with potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, and has been found to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and animal models. While there are limitations to its use, such as its limited solubility, there are several future directions for its study and development.

Scientific Research Applications

N-(3-acetylphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]thiourea 25 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and diabetes. It has been found to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and animal models. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-12(14-8-9-17(23-3)18(11-14)24-4)20-19(25)21-16-7-5-6-15(10-16)13(2)22/h5-12H,1-4H3,(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXIEASMONBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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